

Application Notes and Protocols: Leaching of Diheptyl Phthalate from Food Contact Materials

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Compound of Interest

Compound Name: *Diheptyl phthalate*

Cat. No.: *B032759*

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Introduction

Diheptyl phthalate (DHP), a member of the phthalate ester family, is utilized as a plasticizer to enhance the flexibility and durability of polymers. Its presence in food contact materials (FCMs), such as plastic packaging and containers, raises concerns due to its potential to migrate into foodstuffs. As phthalates are not chemically bound to the polymer matrix, they can leach out over time, particularly when in contact with fatty or acidic foods and upon exposure to heat. This document provides a comprehensive overview of the current knowledge on DHP leaching, detailed experimental protocols for its quantification, and an exploration of its potential toxicological pathways. While data specifically on DHP is limited, information from closely related phthalates is included to provide a broader context for risk assessment and future research.

Data Presentation: Quantitative Leaching of Phthalates

The migration of phthalates from FCMs is influenced by several factors, including the type of polymer, the nature of the food or food simulant, contact time, and temperature. Lipophilic foods are particularly susceptible to phthalate contamination.^[1] Quantitative data specifically for **diheptyl phthalate** remains scarce in publicly available literature. The following tables

summarize available data for common phthalates to provide a comparative context for potential DHP migration.

Table 1: Migration of Phthalates from Food Contact Materials into Food Simulants

Phthalate	Food Contact Material	Food Simulant	Temperature (°C)	Time	Migration Level	Reference
DEHP	PVC cling film	20% Ethanol	20	10 days	Increased with temperature	[2]
DEHP	PVC cling film	20% Ethanol	50	10 days	Increased with temperature	[2]
DEHP	PVC cling film	10% Ethanol	Not Specified	10 days	Lower than 20% ethanol	[2]
DEHP	PVC cling film	3% Acetic Acid	Not Specified	10 days	Lower than 20% ethanol	
DBP	Plastic Containers	Ultrapure Water	Microwave Heating	Various		
DEHP	Curry Packaging	Curry	Not Specified	Not Specified	0.61 µg/L	
DBP	Plastic Containers	Food Simulants	Not Specified	Not Specified	0.023 µg/L	
DOP	Plastic Containers	Food Simulants	Not Specified	Not Specified	0.664 µg/L	

Note: The variability in experimental conditions highlights the difficulty in direct comparison of migration levels.

Table 2: Specific Migration Limits (SMLs) for Selected Phthalates in the European Union

Phthalate	SML (mg/kg of food or food simulant)	Reference
Dibutyl phthalate (DBP)	0.3	
Benzyl butyl phthalate (BBP)	30.0	
Di(2-ethylhexyl) phthalate (DEHP)	1.5	

Specific migration limits for **diheptyl phthalate** are not explicitly defined in major regulations, necessitating a case-by-case risk assessment.

Experimental Protocols

Protocol 1: Quantification of Diheptyl Phthalate Leaching from Food Contact Materials using GC-MS

This protocol outlines a general procedure for determining the migration of DHP from a polymer sample into a food simulant.

1. Materials and Reagents:

- Food Simulants:
 - 10% ethanol (v/v) in deionized water (for aqueous foods)
 - 20% ethanol (v/v) in deionized water (for alcoholic or slightly fatty foods)
 - 50% ethanol (v/v) in deionized water (for fatty foods)
 - 3% acetic acid (w/v) in deionized water (for acidic foods)
 - Olive oil or other vegetable oil (as a fatty food simulant)

- Solvents: n-hexane (HPLC grade), Dichloromethane (HPLC grade)
- Standards: Certified reference standard of di-n-heptyl phthalate.
- Internal Standard: Benzyl benzoate or other suitable non-interfering compound.
- Apparatus:
 - Glass vials with PTFE-lined caps
 - Incubator or oven
 - Gas chromatograph coupled with a mass spectrometer (GC-MS)
 - Autosampler vials
 - Vortex mixer
 - Centrifuge

2. Sample Preparation and Migration Test:

- Cut the food contact material into pieces of a known surface area (e.g., 6 dm²).
- Place the sample into a glass vial and add a known volume of the selected food simulant to achieve a surface area to volume ratio of 6 dm²/kg.
- Seal the vial tightly with a PTFE-lined cap.
- Incubate the samples under controlled temperature and time conditions that simulate the intended use of the FCM (e.g., 10 days at 40°C for long-term storage at room temperature).
- Prepare a blank sample containing only the food simulant and subject it to the same conditions.

3. Extraction:

- After incubation, cool the vials to room temperature.

- For aqueous food simulants (ethanol/water, acetic acid), perform a liquid-liquid extraction. Add a known volume of n-hexane to the vial.
- Vortex the vial vigorously for 2 minutes to extract the DHP into the organic phase.
- Allow the layers to separate. If an emulsion forms, centrifuge the sample.
- Carefully transfer the n-hexane (upper) layer to a clean autosampler vial.
- For fatty food simulants (e.g., olive oil), a more complex extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary to remove interfering lipids.

4. GC-MS Analysis:

- Instrument Conditions (example):
 - GC System: Agilent 7890B GC or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Injector: Splitless mode at 280°C.
 - Oven Program: Initial temperature of 60°C for 1 min, ramp to 220°C at 20°C/min, hold for 1 min, then ramp to 280°C at 5°C/min and hold for 4 min.
 - Carrier Gas: Helium at a constant flow rate.
 - MS System: Agilent 5977B MSD or equivalent.
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
- SIM Ions for **Diheptyl Phthalate**:

- The primary quantification ion for most phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.
- Qualifier ions should be selected based on the mass spectrum of the DHP standard.
- Note: **Diheptyl phthalate** may co-elute with di(2-ethylhexyl) phthalate (DEHP). However, they can be distinguished by their unique mass spectra.
- Calibration:
 - Prepare a series of calibration standards of DHP in n-hexane containing the internal standard at a fixed concentration.
 - Analyze the standards using the same GC-MS method to generate a calibration curve.
- Quantification:
 - Inject the extracted samples into the GC-MS.
 - Identify the DHP peak based on its retention time and the presence of the selected SIM ions.
 - Quantify the concentration of DHP in the sample by comparing its peak area to the calibration curve. The result is typically expressed in mg of DHP per kg of food simulant (mg/kg).

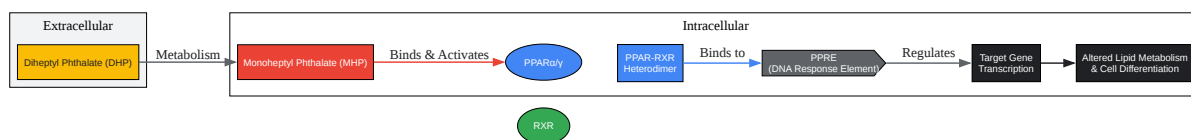
Signaling Pathways and Toxicological Relevance

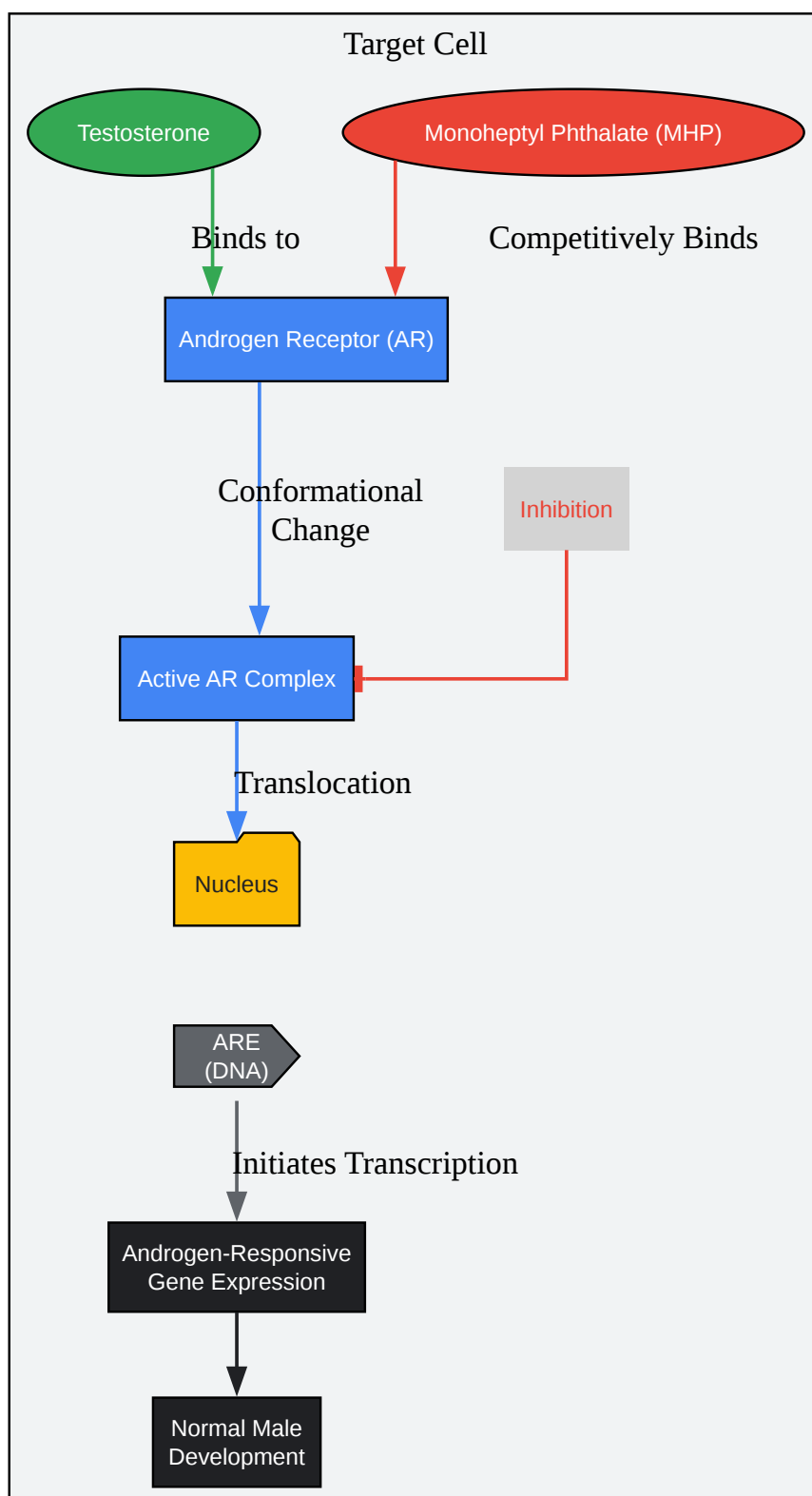
Phthalates, including DHP, are recognized as endocrine-disrupting chemicals (EDCs). Their primary mechanisms of action involve the activation of peroxisome proliferator-activated receptors (PPARs) and interference with androgen signaling. The monoester metabolite of the parent phthalate is often the more biologically active compound.

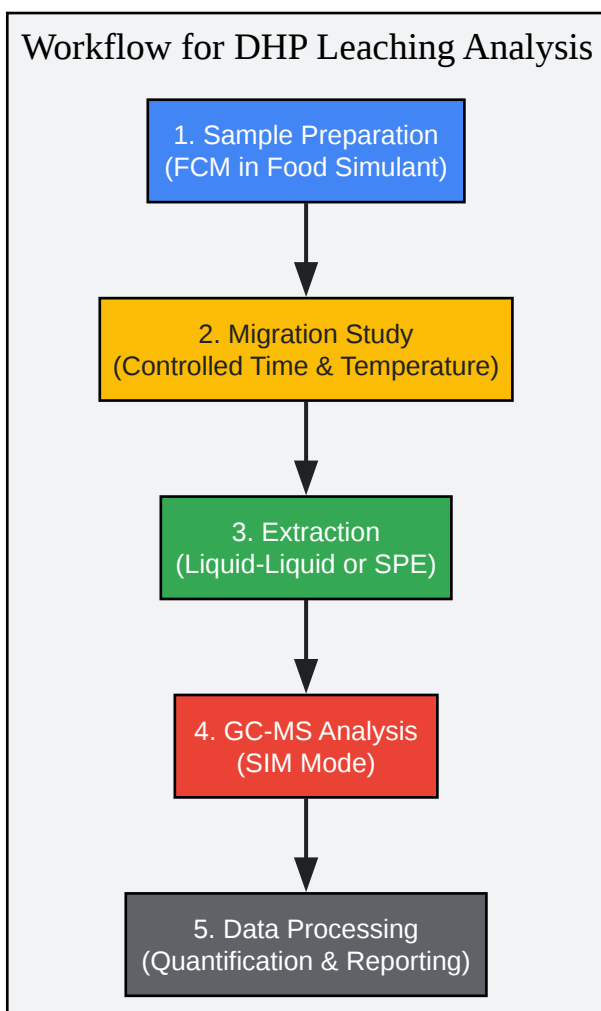
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalates and their metabolites can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular

differentiation. Activation of PPAR α is a key mechanism for the hepatotoxicity observed with some phthalates in rodents.







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References

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- 2. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

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